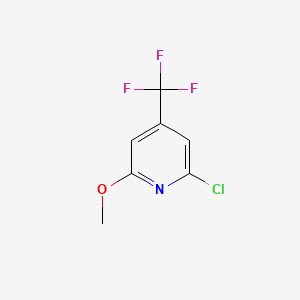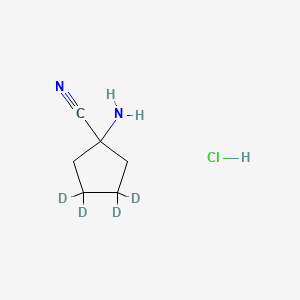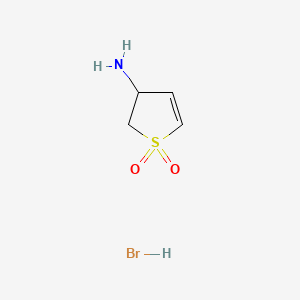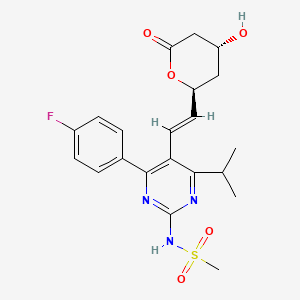
2-クロロ-6-メトキシ-4-(トリフルオロメチル)ピリジン
概要
説明
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5ClF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine, methoxy, and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various industrial and scientific applications.
科学的研究の応用
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
Target of Action
It is known that trifluoromethylpyridines, a class of compounds to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
Trifluoromethylpyridines are generally known for their unique physicochemical properties, which are thought to contribute to their biological activities .
Biochemical Pathways
It’s known that trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
It’s known that trifluoromethylpyridines are often used in the protection of crops from pests , suggesting that they may have pesticidal effects.
Action Environment
The stability and reactivity of trifluoromethylpyridines can be influenced by various factors, including temperature and the presence of other chemical reagents .
生化学分析
Biochemical Properties
It is known that trifluoromethylpyridines, a group to which this compound belongs, play an important role in pharmaceuticals and agrochemicals . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridines .
Cellular Effects
Trifluoromethylpyridines are known to have significant impacts on various types of cells and cellular processes .
Molecular Mechanism
Trifluoromethylpyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of a chlorinated pyridine derivative using a fluorinating agent such as sulfur tetrafluoride or trifluoromethyl iodide . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine often involves a multi-step process. The initial step may include the chlorination of a pyridine derivative, followed by methoxylation and subsequent introduction of the trifluoromethyl group. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is unique due to the presence of the methoxy group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of chlorine, methoxy, and trifluoromethyl groups in a single molecule provides a versatile scaffold for the development of new compounds with tailored properties .
特性
IUPAC Name |
2-chloro-6-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEFQJNETFIPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-2,5-Methanocyclopenta[c]pyrrole-5(3H)-carbonitrile,tetrahydro-(9CI)](/img/new.no-structure.jpg)


![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)

![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)



